molecular formula C28H25N3O5 B13847176 N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine

Cat. No.: B13847176
M. Wt: 483.5 g/mol
InChI Key: PBDXQASHCIMQAA-UHFFFAOYSA-N
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Description

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine is a complex organic compound that features a quinoline structure with multiple methoxy groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the quinoline derivatives through an ether linkage, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the quinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of receptor tyrosine kinases such as vascular endothelial growth factor receptor-2 (VEGFR-2). By binding to these receptors, it prevents the activation of downstream signaling pathways that promote cell proliferation and angiogenesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H25N3O5

Molecular Weight

483.5 g/mol

IUPAC Name

N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-6,7-dimethoxyquinolin-4-amine

InChI

InChI=1S/C28H25N3O5/c1-32-25-13-19-21(9-11-29-22(19)15-27(25)34-3)31-17-5-7-18(8-6-17)36-24-10-12-30-23-16-28(35-4)26(33-2)14-20(23)24/h5-16H,1-4H3,(H,29,31)

InChI Key

PBDXQASHCIMQAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC

Origin of Product

United States

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